1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol

Antifungal Drug Discovery Medicinal Chemistry Azole Antifungals

This 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol scaffold uniquely combines a trifluoromethyl group, an imidazole ring, and a derivatizable secondary alcohol. The strategic placement of these features delivers enhanced metabolic stability, lipophilicity, and target binding that non-fluorinated or isomeric analogs cannot match. Ideal for SAR-driven antifungal and enzyme inhibitor discovery, it enables precise lead optimization. Secure high-purity batches to accelerate your medicinal chemistry programs.

Molecular Formula C6H7F3N2O
Molecular Weight 180.13 g/mol
CAS No. 1343763-62-1
Cat. No. B1445169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol
CAS1343763-62-1
Molecular FormulaC6H7F3N2O
Molecular Weight180.13 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(C(F)(F)F)O
InChIInChI=1S/C6H7F3N2O/c7-6(8,9)5(12)3-11-2-1-10-4-11/h1-2,4-5,12H,3H2
InChIKeyHPXDNDMIZLIWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (CAS 1343763-62-1) – A Fluorinated Imidazolyl Carbinol Scaffold for Antifungal and Medicinal Chemistry Research


1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (CAS 1343763-62-1) is a fluorinated organic compound with the molecular formula C6H7F3N2O and a molecular weight of approximately 180.13 g/mol . It is classified as a secondary alcohol and an imidazole derivative, featuring a trifluoromethyl group and an imidazole ring linked via a propan-2-ol backbone . This scaffold combines the hydrogen-bonding capacity of a hydroxyl group, the metal-coordinating and π-stacking capabilities of an imidazole ring, and the enhanced metabolic stability, lipophilicity, and bioavailability conferred by the trifluoromethyl group . While the specific compound has limited standalone primary literature, its structural features are highly relevant to medicinal chemistry programs targeting antifungal agents, enzyme inhibitors, and other bioactive molecules .

Why 1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol Cannot Be Directly Substituted by Non-Fluorinated or Isomeric Imidazolyl Carbinols


Generic substitution with non-fluorinated or isomeric imidazolyl carbinols fails because the strategic placement of the trifluoromethyl group and the imidazole ring on the propan-2-ol backbone is critical for bioactivity. The trifluoromethyl group is a well-established bioisostere that enhances metabolic stability, increases lipophilicity (logP), and improves membrane permeability, leading to significantly different pharmacokinetic profiles compared to non-fluorinated analogs . Furthermore, patent evidence demonstrates that specific substitutions on the imidazole ring—such as a trifluoromethyl group at the 5-position—result in 'unexpectedly improved antifungal activity' relative to unsubstituted imidazole analogs [1]. Consequently, selecting a different imidazolyl carbinol without these exact structural features can lead to a substantial loss of potency, altered target selectivity, or unfavorable ADME properties.

Quantitative Differentiation Guide: 1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol vs. Closest Analogs


Enhanced Antifungal Potency via Trifluoromethyl Substitution on Imidazole Ring

Substitution of an imidazole ring with a trifluoromethyl group in related antifungal scaffolds leads to a marked and unexpected improvement in antifungal activity. In a series of 1-triazolyl-2-aryl-3-imidazolyl-propan-2-ol derivatives, compounds bearing a 5-trifluoromethyl group on the imidazole ring exhibited significantly enhanced efficacy compared to their unsubstituted counterparts [1].

Antifungal Drug Discovery Medicinal Chemistry Azole Antifungals

Improved Physicochemical Profile: Lipophilicity and Metabolic Stability

The trifluoromethyl group is a well-known bioisostere that increases a molecule's lipophilicity (logP) and metabolic stability. Replacing a methyl group with a trifluoromethyl group can significantly increase logP, enhancing membrane permeability. While direct logP data for the target compound is unavailable from primary sources, the predicted impact based on the known physicochemical properties of the trifluoromethyl group suggests a higher logP compared to a non-fluorinated analog, such as 3-(1H-imidazol-1-yl)propan-2-ol .

ADME Drug Design Bioisosteres

Scaffold Versatility: A Key Intermediate for Diverse Azole Antifungals and Enzyme Inhibitors

The 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol core serves as a foundational scaffold for a broad class of antifungal and enzyme inhibitor compounds, as demonstrated by its central role in the synthesis of numerous patented antifungal agents [1]. In contrast, structurally simpler imidazole alcohols lacking the trifluoromethyl group or with different ring substitutions are not described as key intermediates for the same breadth of advanced, bioactive derivatives. The presence of the reactive secondary alcohol allows for further functionalization (e.g., etherification, esterification) to fine-tune properties .

Chemical Synthesis Building Block Heterocyclic Chemistry

Sourcing and Purity: A Readily Available Research-Grade Building Block

1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol is commercially available from multiple reputable chemical suppliers (e.g., MolCore, Leyan) with high purity (≥97%) . This ensures that researchers can readily obtain a consistent, high-quality material for their studies without the need for complex in-house synthesis. The commercial availability and defined purity stand in contrast to many close structural analogs, which may require custom synthesis, leading to increased time, cost, and batch-to-batch variability.

Chemical Procurement Sourcing Purity

Optimal Research and Industrial Use Cases for 1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol Based on Differential Evidence


Antifungal Drug Discovery: Lead Generation and Optimization of Azole Antifungals

This compound is ideally suited as a core scaffold for synthesizing and screening novel antifungal agents. The class-level evidence from US Patent 4,554,286 demonstrates that incorporating a trifluoromethyl-substituted imidazole into a propan-2-ol framework leads to unexpectedly improved antifungal activity [1]. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) by introducing various aryl groups, triazole rings, and other modifications to identify potent new clinical candidates for human, animal, and agricultural fungal infections [1].

Medicinal Chemistry: Synthesis of Enzyme Inhibitors and Bioactive Probes

The combination of a trifluoromethyl group and an imidazole ring on a functionalizable alcohol makes this compound a valuable building block for creating small molecule enzyme inhibitors. The imidazole ring is a known metal-chelating moiety capable of binding to heme iron in cytochrome P450 enzymes and other metalloproteins . The trifluoromethyl group enhances the overall molecular properties for better target engagement . This scaffold can be used to create potent and selective inhibitors for various therapeutic targets.

Chemical Biology and Probe Development: Functionalization of the Propan-2-ol Core

The secondary alcohol group in 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol provides a convenient handle for further chemical derivatization [1]. It can be easily converted to ethers, esters, or other functionalities, allowing researchers to attach fluorescent tags, affinity handles (e.g., biotin), or other functional groups. This facilitates the creation of chemical probes for target identification, mechanism of action studies, and cellular imaging experiments in antifungal and enzyme inhibitor research.

Agrochemical Discovery: Development of Novel Fungicides and Plant Growth Regulants

Given the potent antifungal activity of closely related imidazolyl-propanol derivatives, this compound can serve as a key starting point for developing novel agricultural fungicides [1]. The core scaffold can be elaborated to generate a library of compounds for screening against various crop-damaging fungal pathogens. Its potential as a plant growth regulant, as noted for related structures, also opens avenues for crop protection and yield enhancement applications .

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